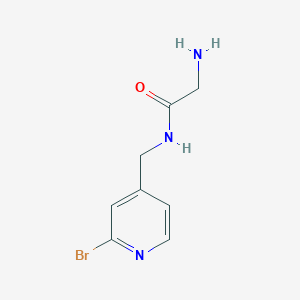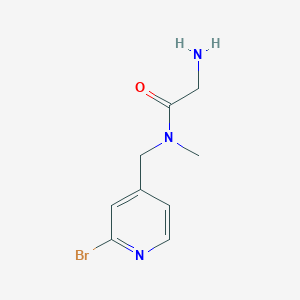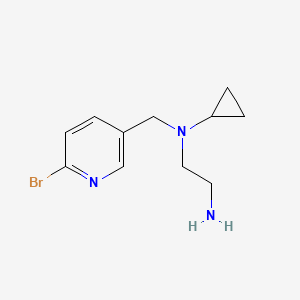![molecular formula C11H17BrN2O B7925566 2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7925566.png)
2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction that forms carbon-carbon bonds between a boronic acid and a halide . The starting material, 2-bromo-4-methylpyridine, is reacted with isopropylamine and ethylene oxide under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium catalysts and boronic acids in the Suzuki cross-coupling reaction is also common in industrial processes due to their efficiency and selectivity .
化学反应分析
Types of Reactions
2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学研究应用
2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol has several scientific research applications:
作用机制
The mechanism of action of 2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Bromo-4-methylpyridine: A precursor in the synthesis of 2-[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-ethanol.
4-(Bromomethyl)pyridine: Another pyridine derivative with similar reactivity.
2-Bromo-4-methylpyridine: Used in the synthesis of various pyridine-based compounds.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a brominated pyridine ring and an isopropyl-amino-ethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
IUPAC Name |
2-[(2-bromopyridin-4-yl)methyl-propan-2-ylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-9(2)14(5-6-15)8-10-3-4-13-11(12)7-10/h3-4,7,9,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAIBBFRQINZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC(=NC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol](/img/structure/B7925489.png)
![2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide](/img/structure/B7925507.png)
![2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide](/img/structure/B7925511.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid](/img/structure/B7925519.png)
![2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7925520.png)
![2-[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7925527.png)
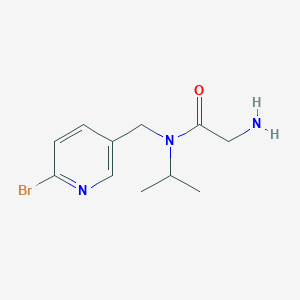
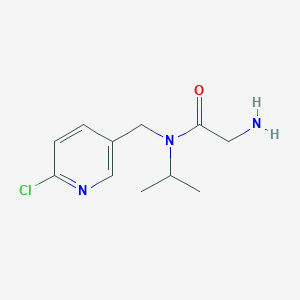
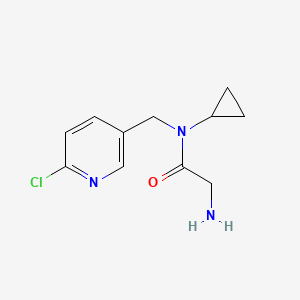
![2-[(2-Bromo-pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B7925563.png)
![2-[(2-Bromo-pyridin-4-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7925565.png)
